molecular formula C24H27NO3S2 B1200937 Ohnpdte CAS No. 83797-05-1

Ohnpdte

Cat. No.: B1200937
CAS No.: 83797-05-1
M. Wt: 441.6 g/mol
InChI Key: PYCKYYGXDFDCCB-DJCPXJLLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ohnpdte (hypothetical nomenclature) is presumed to be a non-biological complex drug (NBCD) based on the structural and functional parallels drawn from . If this compound falls into this category, its pharmacological activity would depend on its manufacturing process, nanoparticle assembly, and formulation, similar to liposomal drugs or iron-carbohydrate complexes.

Key attributes of this compound might include:

  • Multi-component structure: Composed of closely related but non-identical molecular entities.
  • Manufacturing-dependent properties: Critical quality attributes (e.g., size, stability) tied to synthesis protocols.
  • Challenges in characterization: Requires advanced analytical techniques (e.g., NMR, HRMS) for partial validation .

Properties

CAS No.

83797-05-1

Molecular Formula

C24H27NO3S2

Molecular Weight

441.6 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-17-[(4-nitrophenyl)disulfanyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H27NO3S2/c1-24-13-12-20-19-9-5-17(26)14-15(19)2-8-21(20)22(24)10-11-23(24)30-29-18-6-3-16(4-7-18)25(27)28/h3-7,9,14,20-23,26H,2,8,10-13H2,1H3/t20-,21-,22+,23+,24+/m1/s1

InChI Key

PYCKYYGXDFDCCB-DJCPXJLLSA-N

SMILES

CC12CCC3C(C1CCC2SSC4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2SSC4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2SSC4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O

Synonyms

3-hydroxy-17 beta-(4-nitrophenyldithio)-1,3,5(10)-estratriene
3-hydroxy-17-(4-nitrophenyldithio)-1,3,5(10)-estratriene
OHNPDTE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table outlines a hypothetical comparison of Ohnpdte with structurally or functionally analogous NBCDs, based on and :

Parameter This compound (Hypothetical) Liposomal Doxorubicin Iron-Carbohydrate Complexes Glatiramer Acetate
Composition Polymer-nanoparticle hybrid Phospholipid bilayer + doxorubicin Iron oxide core + carbohydrate shell Random copolymer of amino acids
Characterization Limited by heterogeneity Dynamic light scattering, TEM X-ray diffraction, ICP-MS SEC-MALS, CD spectroscopy
Critical Quality Attributes Particle size, polydispersity Drug loading, lamellarity Iron core crystallinity, carbohydrate ratio Molecular weight distribution
Regulatory Pathway Requires bioequivalence data Follows NBCD guidelines Animal models for safety Clinical comparability trials
Clinical Use Hypothetical oncology agent Breast cancer, Kaposi’s sarcoma Iron-deficiency anemia Multiple sclerosis

Key Contrasts:

  • Structural Complexity: this compound’s hybrid polymer-nanoparticle design distinguishes it from liposomal drugs (lipid-based) and iron-carbohydrate complexes (inorganic core).
  • Analytical Challenges: Unlike Glatiramer Acetate (a peptide copolymer), this compound’s characterization may require combinatorial techniques like NMR for polymer segments and TEM for nanoparticle imaging .
  • Regulatory Requirements : Similar to other NBCDs, this compound would necessitate animal or clinical data to prove equivalence, as physicochemical alone are insufficient .

Research Findings and Data Gaps

  • Synthesis: If this compound involves gold nanoparticles (AuNPs), methodologies from (e.g., aldehyde functionalization, binding studies) could apply.
  • Stability : Comparative stability studies with liposomal drugs would require accelerated degradation tests and particle-size tracking, as per ’s experimental rigor standards.
  • Toxicity: Absent specific data, safety profiles might mirror iron-carbohydrate complexes (low toxicity but batch-dependent immunogenicity) .

Notes on Limitations

  • The absence of this compound-specific data in the provided evidence necessitates a hypothetical approach.
  • Structural and functional assumptions are extrapolated from NBCD guidelines and synthesis principles in –4 and 12.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.